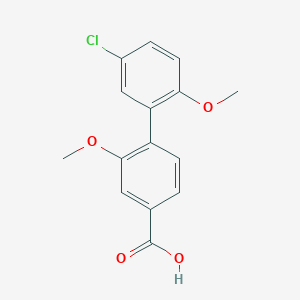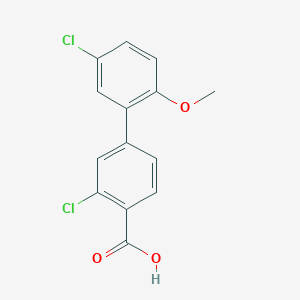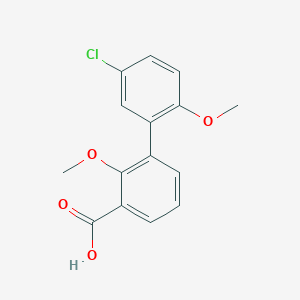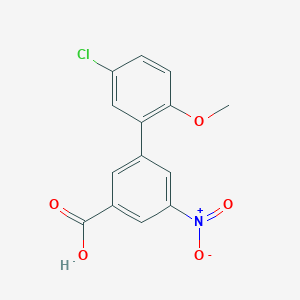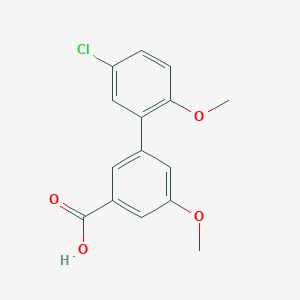
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (5-Methyl-2-TFPBA) is a phenylbenzoic acid derivative with a wide range of applications in laboratory experiments. It is a colorless solid with a molecular weight of 246.26 g/mol and a melting point of 150-152°C. It is a strong acid and its solubility in water is limited. 5-Methyl-2-TFPBA has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, as a chromogenic agent in analytical chemistry, and as a precursor in the synthesis of pharmaceuticals.
科学研究应用
5-Methyl-2-TFPBA has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, as a chromogenic agent in analytical chemistry, and as a precursor in the synthesis of pharmaceuticals. In organic synthesis, 5-Methyl-2-TFPBA can be used as a reactant to form ethers, esters, and amides. It can also be used as a catalyst in the synthesis of heterocyclic compounds. In analytical chemistry, it can be used as a chromogenic agent to detect the presence of certain compounds in a sample. In pharmaceuticals, it can be used as a precursor in the synthesis of drugs.
作用机制
The mechanism of action of 5-Methyl-2-TFPBA is not well understood. However, it is thought to act as a proton donor, donating protons to molecules that can accept them. This can result in the formation of an acid-base complex, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-TFPBA are not well understood. It is known to be toxic to humans and animals, and can cause irritation to the skin and eyes. Ingestion of 5-Methyl-2-TFPBA can cause nausea and vomiting. Prolonged exposure to high concentrations of 5-Methyl-2-TFPBA can cause liver and kidney damage.
实验室实验的优点和局限性
The advantages of using 5-Methyl-2-TFPBA in laboratory experiments include its low cost, its high reactivity, and its wide range of applications. Its low cost makes it a popular choice for researchers on a budget. Its high reactivity makes it an ideal reagent for organic synthesis and drug synthesis. Its wide range of applications makes it a versatile tool for researchers.
The limitations of using 5-Methyl-2-TFPBA in laboratory experiments include its limited solubility in water and its toxicity. Its limited solubility in water can make it difficult to work with in certain experiments. Its toxicity means that it should be handled with caution and protective gear should be worn when working with it.
未来方向
Future research on 5-Methyl-2-TFPBA should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, research should be done to develop safer and more efficient methods of synthesis and to develop new methods of using 5-Methyl-2-TFPBA in laboratory experiments. Finally, research should be conducted to explore the potential of 5-Methyl-2-TFPBA as a drug precursor and to identify new applications for it in the pharmaceutical industry.
合成方法
5-Methyl-2-TFPBA can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of an alcohol with a halogenated hydrocarbon in the presence of an alkali. The reaction of 5-methyl-2-chloro-benzoic acid with 2-trifluoromethylphenol in the presence of sodium hydroxide is an example of this method. Other methods include the reaction of 2-trifluoromethylphenol with 3-methyl-2-chlorobenzoic acid and the reaction of 2-trifluoromethylphenol with 5-methyl-2-bromobenzoic acid.
属性
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-6-7-10(12(8-9)14(19)20)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKSEVXUGSSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691121 |
Source


|
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261635-07-7 |
Source


|
| Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


